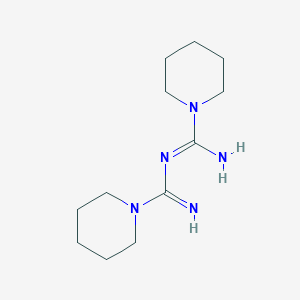

![molecular formula C12H14N4O B1431032 哌嗪-1-基(吡唑并[1,5-a]吡啶-3-基)甲酮 CAS No. 1428233-07-1](/img/structure/B1431032.png)

哌嗪-1-基(吡唑并[1,5-a]吡啶-3-基)甲酮

描述

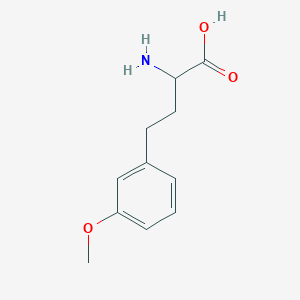

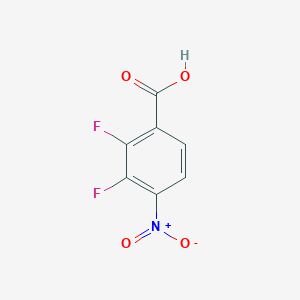

“Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . This compound has a molecular weight of 230.27 .

Synthesis Analysis

The synthesis of similar compounds involves the coupling of aromatic acid chlorides with Piperzain-yl (3,4,5-trimethoxyphenyl)methanone in the presence of a triethylamine base . Another method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14N4O/c17-12 (15-7-4-13-5-8-15)10-9-14-16-6-2-1-3-11 (10)16/h1-3,6,9,13H,4-5,7-8H2 .

Chemical Reactions Analysis

The iminium intermediate generated acts as an electrophile for the nucleophilic addition of the ketoester enol, and the ketone carbonyl of the resulting adduct undergoes condensation with the urea NH2 to give the cyclized product .

科学研究应用

抗菌活性

哌嗪-1-基(吡唑并[1,5-a]吡啶-3-基)甲酮衍生物已被研究其抗菌特性。帕特尔、阿格拉瓦特和谢赫 (2011) 的一项研究合成了各种吡啶衍生物,包括含有哌嗪部分的衍生物,发现它们对细菌和真菌表现出可变和适度的活性 (Patel, Agravat, & Shaikh, 2011)。类似地,桑吉瓦、纳伦德拉和文卡塔 (2022) 创造了新型的吡唑和异恶唑衍生物,包括具有哌嗪结构的衍生物,并报告了良好的抗菌和抗真菌活性 (Sanjeeva, Narendra, & Venkata, 2022)。

抗癌活性

在癌症研究方面,卡马尔等人。(2012) 设计了蒽酰胺-吡唑并[1,5-a]嘧啶偶联物,包括具有哌嗪部分的偶联物,它们在宫颈癌细胞中表现出抗增殖活性。这些化合物诱导细胞周期停滞并激活 p53 蛋白,表明它们作为抗癌剂的潜力 (Kamal et al., 2012)。

神经药理学特性

几项研究探索了哌嗪衍生物的神经药理学应用。例如,斯旺森等人。(2009) 合成了具有哌嗪核心的分子,作为人类组胺 H3 受体的拮抗剂显示出高亲和力。其中一种化合物表现出穿过血脑屏障的能力,表明其在治疗神经系统疾病中的潜力 (Swanson et al., 2009)。此外,Guca (2014) 合成了吡唑并[1,5-a]吡啶化合物,显示出作为多巴胺 D4 受体配体的潜力,表明它们与多巴胺能系统研究的相关性 (Guca, 2014)。

G 蛋白偶联受体研究

莫勒等人。(2017) 探索了在设计 G 蛋白偏向多巴胺受体部分激动剂中使用哌嗪衍生物。他们加入了一个吡唑并[1,5-a]吡啶杂环附录,这导致化合物有利于激活多巴胺 D2 受体的 G 蛋白而不是 β-arrestin 募集。这项研究有助于理解这些受体的结构-功能选择性关系 (Möller et al., 2017)。

阿尔茨海默病治疗

乌马尔等人。(2019) 合成了 2-(哌嗪-1-基)N-(1H-吡唑并[3,4-b]吡啶-3-基)乙酰胺,显示出作为乙酰胆碱酯酶和淀粉样蛋白 β 聚集的选择性和有效抑制剂的希望,这是阿尔茨海默病的两个关键因素。这些发现强调了此类化合物在神经退行性疾病治疗策略中的潜力 (Umar et al., 2019)。

未来方向

Pyrazolo [1,5-a]pyridine, a core structure in this compound, is one of the important cores of nitrogen ring junction heterocyclic compounds. Due to novel and uncomplicated methods, ring junction motifs have an emerging engrossment in synthetic as well as medicinal chemistry . Thus, the growing wealth of pyrazolo [1,5- a ]pyridine analog focuses on synthetic strategies in current years .

作用机制

Target of Action

Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone is a compound with a broad range of biological activities . It has been found to interact with several targets, including histamine H3 receptors, dopamine receptors, cyclooxygenase-2, serotonin 5-HT3 receptors, P-glycoprotein, p38 kinase, and phosphodiesterase (PDE) inhibitors . These targets play crucial roles in various physiological processes, making Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone a compound of interest in pharmacological research.

Mode of Action

It is known that the compound interacts with its targets, leading to changes in their activity . For example, as a dopamine receptor ligand, it may modulate the activity of these receptors, influencing neurotransmission and potentially impacting behaviors such as mood and cognition .

Biochemical Pathways

Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone affects several biochemical pathways due to its interaction with multiple targets . For instance, by inhibiting cyclooxygenase-2, it may impact the synthesis of prostaglandins, which are involved in inflammation and pain . By acting as a PDE inhibitor, it could influence the levels of cyclic nucleotides, affecting various cellular functions .

Result of Action

The molecular and cellular effects of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone’s action depend on the specific target and pathway involved. For example, its action as a dopamine receptor ligand could result in changes in neurotransmission, potentially affecting behaviors such as mood and cognition .

生化分析

Biochemical Properties

Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone and these biomolecules are often characterized by binding affinities and specific inhibition or activation mechanisms .

Cellular Effects

The effects of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in critical cellular processes, leading to changes in cell behavior and function. Additionally, Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone has been observed to impact cell signaling pathways, which are crucial for maintaining cellular homeostasis .

Molecular Mechanism

At the molecular level, Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity and subsequent effects on metabolic pathways. The compound’s ability to bind to specific sites on enzymes or proteins is a key aspect of its mechanism of action. Additionally, Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone can induce toxic or adverse effects, which are important considerations for its potential use in clinical settings. Threshold effects and dose-response relationships are critical for determining the safe and effective dosage range of this compound .

Metabolic Pathways

Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the overall metabolic flux and levels of metabolites. The compound’s influence on metabolic pathways can lead to changes in cellular energy production, biosynthesis, and other essential processes .

Transport and Distribution

The transport and distribution of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms of Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone is essential for elucidating its effects on cellular function and its potential therapeutic applications .

Subcellular Localization

Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interactions with specific biomolecules and its overall effects on cellular processes .

属性

IUPAC Name |

piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c17-12(15-7-4-13-5-8-15)10-9-14-16-6-2-1-3-11(10)16/h1-3,6,9,13H,4-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQMVABGJPERJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=C3C=CC=CN3N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

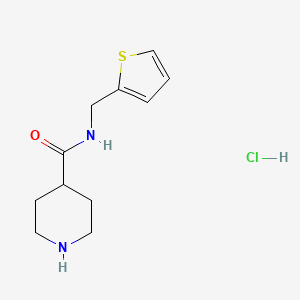

![Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II)](/img/structure/B1430952.png)

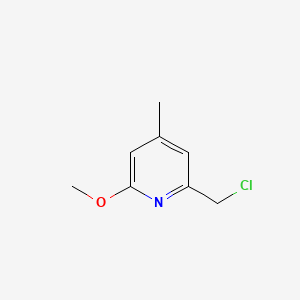

![1-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-N-methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine](/img/structure/B1430969.png)

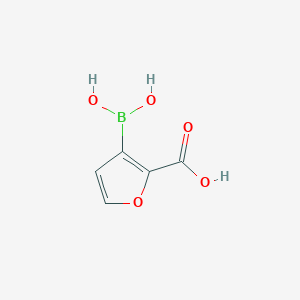

![Methyl 6-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,5-dichloropyrimidine-4-carboxylate](/img/structure/B1430970.png)

![Methyl 6-({[(tert-butoxy)carbonyl]amino}amino)-2,5-dichloropyrimidine-4-carboxylate](/img/structure/B1430972.png)